molecular formula C5H11NO B6236904 N-(2,2-dimethylpropylidene)hydroxylamine CAS No. 10341-66-9

N-(2,2-dimethylpropylidene)hydroxylamine

Cat. No.: B6236904
CAS No.: 10341-66-9
M. Wt: 101.1
InChI Key:
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Description

N-(2,2-dimethylpropylidene)hydroxylamine: is an organic compound with the molecular formula C5H11NO. It is also known by its IUPAC name, (1E)-2,2-dimethylpropanal oxime. This compound is characterized by the presence of a hydroxylamine functional group attached to a 2,2-dimethylpropylidene moiety. It is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,2-dimethylpropylidene)hydroxylamine can be synthesized through the reaction of 2,2-dimethylpropanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the aldehyde and hydroxylamine reacting to form the oxime.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dimethylpropylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxylamine group.

Major Products Formed:

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydroxylamines.

Scientific Research Applications

N-(2,2-dimethylpropylidene)hydroxylamine is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of oximes and related compounds.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropylidene)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic character allows it to participate in various chemical reactions, including the formation of oximes and other derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • N-(2,2-dimethylpropylidene)hydroxylamine
  • N-(2,2-dimethylpropylidene)hydrazine
  • N-(2,2-dimethylpropylidene)amine

Comparison: this compound is unique due to the presence of the hydroxylamine functional group, which imparts distinct reactivity compared to its analogs. For example, N-(2,2-dimethylpropylidene)hydrazine contains a hydrazine group, which exhibits different chemical behavior, particularly in redox reactions. Similarly, N-(2,2-dimethylpropylidene)amine lacks the hydroxylamine group, resulting in different nucleophilic properties.

Properties

CAS No.

10341-66-9

Molecular Formula

C5H11NO

Molecular Weight

101.1

Purity

95

Origin of Product

United States

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